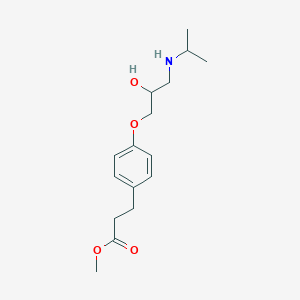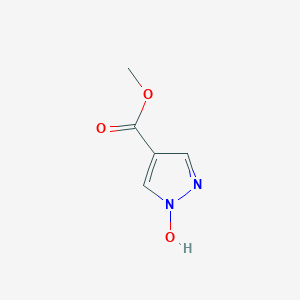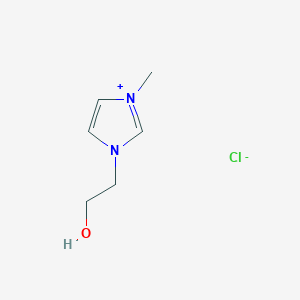
Methyl-4,6-dimethoxy-1H-indol-2-carboxylat
Übersicht
Beschreibung
"Methyl 4,6-dimethoxy-1H-indole-2-carboxylate" is a compound that has garnered interest in the field of organic chemistry due to its unique structure and properties. It belongs to the class of indoles, which are aromatic heterocyclic organic compounds.
Synthesis Analysis
The synthesis of derivatives of this compound, such as 4,6-dimethoxyindole, has been described in various studies. For example, Brown, Skinner, and Degraw (1969) detailed a synthesis method for 4,6-dimethoxyindole, noting that formylation or oxalylation reactions lead to substitution at position 7 rather than the usual 3-substitution characteristic of other indoles (Brown, Skinner, & Degraw, 1969).
Molecular Structure Analysis
Studies involving similar compounds provide insights into the molecular structure. For example, Srivastava et al. (2017) investigated the molecular properties and electronic structure of methyl 1H-indol-5-carboxylate, a related compound, using density functional theory (Srivastava et al., 2017).
Chemical Reactions and Properties
Research by Bingul et al. (2019) on 4,6-dimethoxy-1H-indole-2-carbohydrazides, starting from methyl 4,6-dimethoxy-1H-indole-2-carboxylate, revealed important insights into chemical reactions and properties of such compounds (Bingul et al., 2019).
Physical Properties Analysis
The physical properties of methyl 4,6-dimethoxy-1H-indole-2-carboxylate and its derivatives can be inferred from studies like that of Itoh et al. (1992), who synthesized and characterized the physical properties of a related compound, methyl 4,5-dihydro-4,5-dioxobenz[g]indole-2-carboxylate (Itoh et al., 1992).
Chemical Properties Analysis
The chemical properties of this compound can be analyzed through studies on similar indole derivatives. For instance, Jumina (2010) investigated the aldol condensation of N-alkylated-3-aryl-4,6-dimethoxy-7-formylindoles, providing valuable insights into the chemical behavior of these compounds (Jumina, 2010).
Wissenschaftliche Forschungsanwendungen
Synthese von Indolderivaten
Indolderivate sind in Naturprodukten und Medikamenten von Bedeutung . Sie spielen eine entscheidende Rolle in der Zellbiologie . Die Anwendung von Indolderivaten als biologisch aktive Verbindungen zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Erkrankungen im menschlichen Körper hat in den letzten Jahren zunehmend Aufmerksamkeit erregt .
Behandlung von Bluthochdruck
Reserpin, ein Indolalkaloid, wird zur Behandlung von Bluthochdruck eingesetzt . Dies zeigt das Potenzial von Indolderivaten bei der Entwicklung von Antihypertensiva.
Behandlung von psychischen Erkrankungen
Reserpin wird auch zur Behandlung von schwerer Erregung bei Patienten mit psychischen Erkrankungen eingesetzt . Dies unterstreicht das Potenzial von Indolderivaten bei der Entwicklung von Medikamenten zur Behandlung psychischer Erkrankungen.
Krebsbehandlung
Vinblastin, ein weiteres Indolderivat, wird zur Behandlung verschiedener Krebsarten wie Kaposi-Sarkom, Hodgkin-Lymphom, Non-Hodgkin-Lymphom sowie Hoden- oder Brustkrebs eingesetzt .
Antivirale Aktivität
Indolderivate besitzen verschiedene biologische Aktivitäten, darunter antivirale Aktivität . Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylat-Derivate hergestellt und als antivirale Mittel beschrieben .
Anti-HIV-Aktivität
Es wurde über neuartige Indolyl- und Oxochromenylxanthenon-Derivate berichtet, und ihre Moleküldocking-Studien wurden als Anti-HIV-1 durchgeführt .
Chemische Reaktionen
“Methyl-4,6-dimethoxy-2-indolcarboxylat” wird als Reaktant für säurekatalysierte Reaktionen mit Ketonen, Synthese von Pyrrolo[1,2-a]indolen, Synthese von Indolo[2,3-c]chinolinen sowie Nitrierungs- und oxidativen Dimerisierungsreaktionen mit Salpetersäure verwendet
Safety and Hazards
While specific safety and hazards information for methyl 4,6-dimethoxy-1H-indole-2-carboxylate is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .
Wirkmechanismus
Target of Action
Methyl 4,6-dimethoxy-1H-indole-2-carboxylate, also known as Methyl 4,6-dimethoxy-2-indolecarboxylate, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biological effects.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
methyl 4,6-dimethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-7-4-9-8(11(5-7)16-2)6-10(13-9)12(14)17-3/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUJONIYWNBWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350026 | |
| Record name | Methyl 4,6-dimethoxy-2-indolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105776-13-4 | |
| Record name | Methyl 4,6-dimethoxy-2-indolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)